molecular formula C9H9F3N2O B6317761 2-Morpholino-3,5,6-trifluoropyridine CAS No. 1702836-12-1

2-Morpholino-3,5,6-trifluoropyridine

Cat. No. B6317761
CAS RN: 1702836-12-1
M. Wt: 218.18 g/mol
InChI Key: IMTBWGCLWHDPLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Morpholino-3,5,6-trifluoropyridine (2M3F6P) is a synthetic compound that has found many applications in scientific research. It is a versatile chemical reagent that has been used in various chemical synthesis methods, and has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-Morpholino-3,5,6-trifluoropyridine is not fully understood. However, it is believed that the compound acts as a Lewis acid, which is a type of acid that can accept electrons from other molecules. This ability allows 2-Morpholino-3,5,6-trifluoropyridine to act as a catalyst in various chemical reactions. In addition, it is believed that the compound can act as an electron donor, which allows it to facilitate a variety of electron transfer reactions.
Biochemical and Physiological Effects
2-Morpholino-3,5,6-trifluoropyridine has been studied for its biochemical and physiological effects. It has been found to have antioxidant activity, which means that it can help protect cells from damage caused by free radicals. In addition, it has been found to have anti-inflammatory activity, which means that it can help reduce inflammation in the body. Furthermore, it has been found to have antifungal activity, which means that it can help inhibit the growth of fungi.

Advantages and Limitations for Lab Experiments

2-Morpholino-3,5,6-trifluoropyridine has several advantages for use in laboratory experiments. It is a versatile chemical reagent that can be used in a variety of chemical reactions. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to consider when using 2-Morpholino-3,5,6-trifluoropyridine in laboratory experiments. For example, it is not very soluble in water, which can limit its use in aqueous solutions. In addition, it is a strong acid, which can cause skin and eye irritation if not handled properly.

Future Directions

There are several potential future directions for 2-Morpholino-3,5,6-trifluoropyridine research. One potential direction is to study its effects on different types of cells and tissues, such as cancer cells and heart tissue. Another potential direction is to study its effects on different types of diseases, such as diabetes and Alzheimer’s disease. In addition, 2-Morpholino-3,5,6-trifluoropyridine could be studied for its potential use in drug delivery systems, such as nanoparticles and liposomes. Finally, 2-Morpholino-3,5,6-trifluoropyridine could be studied for its potential use in the synthesis of new drugs, such as antibiotics and antivirals.

Synthesis Methods

2-Morpholino-3,5,6-trifluoropyridine is synthesized by a three-step reaction process. The first step is the reaction of 2-morpholino-3,5-difluoropyridine (2M3F2P) and trifluoromethanesulfonic acid (TFSA) in the presence of a base in an aqueous medium. This reaction leads to the formation of 2-Morpholino-3,5,6-trifluoropyridine and TFSA salt. The second step is the reaction of 2-Morpholino-3,5,6-trifluoropyridine with a base in an aqueous medium to form 2-Morpholino-3,5,6-trifluoropyridine-HCl. The third step is the reaction of 2-Morpholino-3,5,6-trifluoropyridine-HCl with a base in an aqueous medium to form 2-Morpholino-3,5,6-trifluoropyridine.

Scientific Research Applications

2-Morpholino-3,5,6-trifluoropyridine has found many applications in scientific research. It has been used as a starting material for the synthesis of a variety of compounds, such as β-carbolines, pyrrolo[2,3-d]pyrimidines, and 1,2,3-triazoles. It has also been used as a reagent for the synthesis of a variety of heterocyclic compounds, such as 1,2,3-triazoles, pyridines, and pyridazines. In addition, 2-Morpholino-3,5,6-trifluoropyridine has been used as a catalyst in the synthesis of a variety of heterocyclic compounds, such as quinolines, pyridines, and pyrroles.

properties

IUPAC Name

4-(3,5,6-trifluoropyridin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-6-5-7(11)9(13-8(6)12)14-1-3-15-4-2-14/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTBWGCLWHDPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholino-3,5,6-trifluoropyridine

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